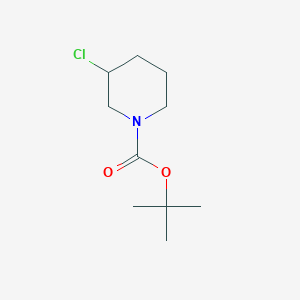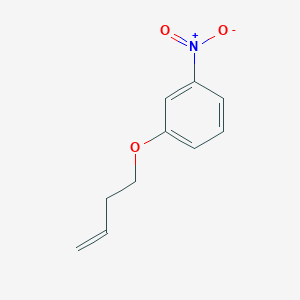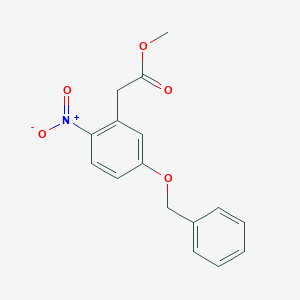
2-Phenylpiperidin-4-one hydrochloride
Overview
Description
2-Phenylpiperidin-4-one hydrochloride is a chemical compound with the CAS Number: 1245648-13-8 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2-phenyl-4-piperidinone hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO . The InChI code for this compound is 1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.69 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 175.099714038 g/mol .
Scientific Research Applications
Analytical Methodology
Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for the quantitative determination of SCH 211803, a compound structurally related to 2-Phenylpiperidin-4-one hydrochloride, in plasma. This method supported pre-clinical studies by enabling accurate measurement of plasma concentrations of the compound in rats and monkeys (Yang et al., 2004).
Synthesis and Chemistry
Lam et al. (2005) explored the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization, a method that could be applicable to the synthesis of 2-Phenylpiperidin-4-one derivatives (Lam et al., 2005).
Structural Analysis
Reese et al. (1986) conducted a study on the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, demonstrating the structural analysis and acid lability of protecting groups, which is relevant for the chemical manipulation of this compound (Reese et al., 1986).
Biochemical Interactions
Gérard-Monnier et al. (1998) examined the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, which may offer insights into the biochemical interactions and assay development involving this compound (Gérard-Monnier et al., 1998).
Pharmacological Research
Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines for their biological profile, which includes compounds structurally related to this compound. Their research provides insights into the pharmacological properties and potential applications of similar compounds (Prezzavento et al., 2007).
Environmental Applications
Keum and Li (2004) studied the degradation of hydroxy PCBs using laccases, which is relevant for understanding the environmental impact and degradation pathways of this compound and related compounds (Keum & Li, 2004).
properties
IUPAC Name |
2-phenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWZXKRGKBJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)




![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)

